Darifenacin-Verunreinigung

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

Darifenacin is an M3 muscarinic receptor blocker used to treat urinary incontinence . It blocks M3 muscarinic acetylcholine receptors, which mediate bladder muscle contractions . This block reduces the urgency to urinate and so it should not be used in people with urinary retention .

Synthesis Analysis

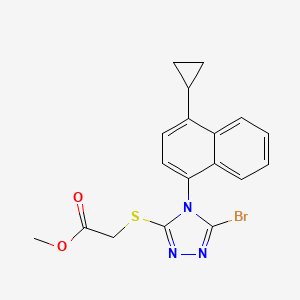

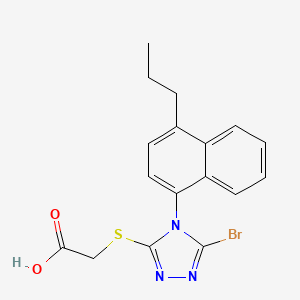

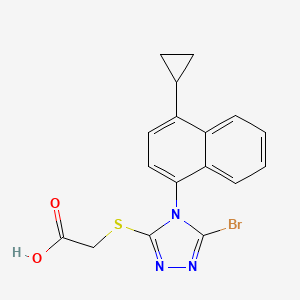

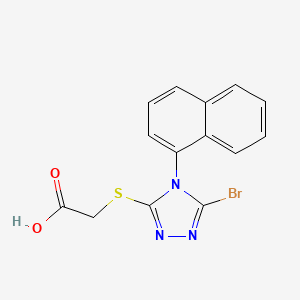

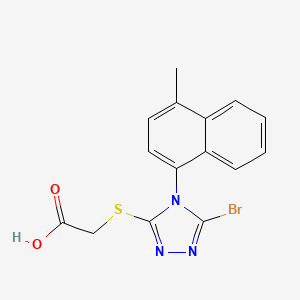

During the large-scale synthesis of darifenacin hydrobromide, four potent impurities were observed viz., darifenacin acid, darifenacin desnitrile, darifenacin vinyl phenol, darifenacin ether . The identification and characterization of two process impurities and major stress degradants in darifenacin hydrobromide were done using high-performance liquid chromatography (HPLC) analysis . The impurities were identified using liquid chromatography coupled with ion trap mass spectrometry (LC-MS/MS n) .Molecular Structure Analysis

The proposed structures of the impurities were unambiguously confirmed by synthesis followed by characterization using nuclear magnetic resonance spectroscopy (NMR), infrared spectroscopy (IR), and elemental analysis (EA) . The unknown impurities were characterized as 2-{1-[2-(2,3-dihydrobenzofuran-5-yl)-2-oxo-ethyl]-pyrrolidin-3-yl}-2,2-diphenylacetamide (Imp-A), 2-[1-(2-benzofuran-5-yl-ethyl)-pyrrolidin-3-yl]-2,2-diphenylacetamide (Imp-B), 2-{1-[2-(2,3-dihydrobenzofuran-5-yl)-ethyl]-1-oxy-pyrrolidin-3-yl}-2,2-diphenylacetamide (Imp-C) and 2-{1-[2-(7-bromo-2,3-dihydrobenzofuran-5-yl)-ethyl]-pyrrolidin-3-yl}-2,2-diphenylacetamide (Imp-D) .Chemical Reactions Analysis

Forced degradation studies confirmed that the drug substance was stable under acidic, alkaline, aqueous hydrolysis, thermal and photolytic conditions and susceptible only to oxidative degradation . The plausible mechanisms for the formation and control of these impurities have also been proposed .Physical And Chemical Properties Analysis

Darifenacin has a moderate-to-high hepatic extraction ratio, with high plasma clearance (36–52 L/h) and a volume of distribution (165–276L) that exceeds total body water . It is highly protein-bound (98%), primarily to α1-acid glycoprotein .Wissenschaftliche Forschungsanwendungen

a. Strukturaufklärung und Charakterisierung: Forscher verwenden Darifenacin-Verunreinigung, um seine chemische Struktur zu untersuchen, Verunreinigungen zu identifizieren und ihre Bildungswege aufzuklären. Techniken wie Hochleistungsflüssigkeitschromatographie (HPLC) gekoppelt mit Massenspektrometrie (LC-MS/MS) helfen, die vorgeschlagenen Strukturen zu bestätigen {svg_1}.

b. Stabilitätsstudien: This compound wird in Stabilitätsstudien eingesetzt, um die Robustheit des Arzneistoffs unter verschiedenen Bedingungen (z. B. sauer, alkalisch, thermisch und photolytisch) zu beurteilen. Das Verständnis seines Stabilitätsprofils ist entscheidend für die Arzneimittelformulierung und die Festlegung der Haltbarkeit.

Pharmakologische Untersuchungen

This compound trägt auf verschiedene Weise zur pharmakologischen Forschung bei:

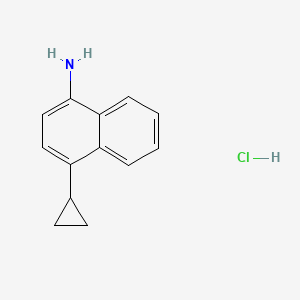

a. Rezeptorbindungsstudien: Forscher untersuchen die Wechselwirkung von this compound mit muskarinischen Rezeptoren (insbesondere M3-Rezeptoren). Diese Studien liefern Einblicke in seine potenziellen Auswirkungen auf die Blasenfunktion und die Behandlung der überaktiven Blase {svg_2}.

b. Pharmakokinetik und Metabolismus: This compound hilft, den Metabolismus und die Pharmakokinetik von Darifenacin zu verstehen. Forscher untersuchen seine Absorptions-, Distributions-, Metabolismus- und Ausscheidungswege.

Gesetzliche Compliance

This compound spielt eine entscheidende Rolle bei regulatorischen Einreichungen:

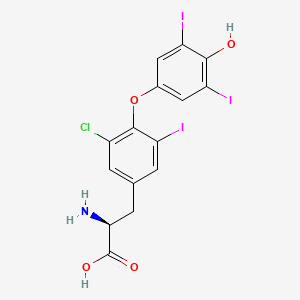

a. Validierungsstudien: Die Methode zur Erkennung und Quantifizierung von this compound muss den regulatorischen Richtlinien entsprechen. Validierungsstudien belegen die Genauigkeit, Präzision und Spezifität der Methode {svg_3}.

b. Qualitätskontrolle: Pharmazeutische Hersteller überwachen die Darifenacin-Verunreinigungskonzentrationen während der Produktion, um die Produktqualität und -sicherheit zu gewährleisten.

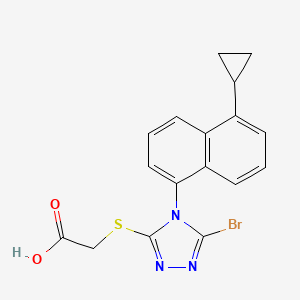

Zusammenfassend lässt sich sagen, dass this compound einen bedeutenden Beitrag zur pharmazeutischen Forschung, Pharmakologie, analytischen Chemie, synthetischen Chemie und regulatorischen Compliance leistet. Seine Anwendungen umfassen die Strukturaufklärung, Stabilitätsstudien, Rezeptorbindungsuntersuchungen und Methodenvalidierung. Forscher untersuchen weiterhin seine vielseitigen Rollen in der Arzneimittelentwicklung und -sicherheit {svg_4}. Wenn Sie weitere Informationen benötigen oder zusätzliche Fragen haben, können Sie sich gerne an uns wenden! 😊

Wirkmechanismus

Target of Action

Darifenacin primarily targets the M3 muscarinic acetylcholine receptors . These receptors play a crucial role in mediating bladder muscle contractions .

Mode of Action

Darifenacin selectively antagonizes the muscarinic M3 receptor . This interaction results in the blocking of M3 muscarinic acetylcholine receptors, which mediate bladder muscle contractions . This block reduces the urgency to urinate .

Safety and Hazards

The presence and management of impurities in Darifenacin are crucial for ensuring the medication’s safety and efficacy . Darifenacin’s M3 selectivity could confer advantages in patients who have cardiovascular side effects (tachycardia), impaired cognition, complaints of dizziness, or sleep disturbances .

Zukünftige Richtungen

The pharmacokinetic profile of darifenacin is not affected by food . When given with imipramine, darifenacin causes 1.6-fold higher plasma concentrations of the antidepressant and its major metabolite . Moderate hepatic impairment, but not renal insufficiency, has been shown to increase plasma concentrations of the drug .

Biochemische Analyse

Biochemical Properties

Darifenacin Impurity interacts with M3 muscarinic acetylcholine receptors . These receptors are involved in various biochemical reactions, particularly those related to bladder muscle contractions .

Cellular Effects

Darifenacin Impurity affects various types of cells, particularly those in the bladder. By blocking M3 muscarinic acetylcholine receptors, it reduces the urgency to urinate . This implies that Darifenacin Impurity can influence cell signaling pathways and cellular metabolism related to bladder function .

Molecular Mechanism

The molecular mechanism of Darifenacin Impurity involves its selective antagonism of the muscarinic M3 receptor . This interaction inhibits the activity of these receptors, thereby reducing bladder muscle contractions .

Temporal Effects in Laboratory Settings

In laboratory settings, Darifenacin Impurity exhibits a short terminal elimination half-life after intravenous and immediate-release oral dosage forms . This increases with a prolonged-release formulation . The drug is subject to extensive hepatic metabolism, with only 3% of unchanged drug excreted in urine and feces .

Metabolic Pathways

Darifenacin Impurity is subject to extensive hepatic metabolism, mediated by hepatic cytochrome P450 2D6 and 3A4 . The main metabolic routes include monohydroxylation in the dihydrobenzfuran ring, dihydrobenzfuran ring opening, and N-dealkylation of the pyrrolidine nitrogen .

Transport and Distribution

After oral administration, Darifenacin Impurity is well absorbed from the gastrointestinal tract . Very little unchanged drug (<2%) is recovered in the feces . This suggests that Darifenacin Impurity is distributed within the body primarily through the bloodstream.

Subcellular Localization

The subcellular localization of Darifenacin Impurity is not explicitly documented. Given its mechanism of action, it is likely that it localizes to the cell membrane where it interacts with M3 muscarinic acetylcholine receptors .

Eigenschaften

| { "Design of the Synthesis Pathway": "The synthesis pathway for Darifenacin Impurity involves the reaction of 2-methoxybenzoic acid with 2-chloro-N,N-diethylacetamide followed by reduction with sodium borohydride.", "Starting Materials": [ "2-methoxybenzoic acid", "2-chloro-N,N-diethylacetamide", "sodium borohydride", "methanol", "acetic acid", "water" ], "Reaction": [ "Step 1: Dissolve 2-methoxybenzoic acid in a mixture of methanol and water", "Step 2: Add 2-chloro-N,N-diethylacetamide and acetic acid to the mixture", "Step 3: Heat the mixture at reflux for several hours", "Step 4: Allow the mixture to cool to room temperature and filter the resulting solid", "Step 5: Dissolve the solid in a mixture of methanol and water", "Step 6: Add sodium borohydride to the mixture and stir for several hours", "Step 7: Acidify the mixture with acetic acid", "Step 8: Filter the resulting solid and wash with water", "Step 9: Dry the solid under vacuum to obtain Darifenacin Impurity" ] } | |

CAS-Nummer |

1048979-09-4 |

Molekularformel |

C28H30N2O2 |

Molekulargewicht |

426.55 |

Aussehen |

Off-White Solid |

melting_point |

125-127°C |

Reinheit |

> 95% |

Menge |

Milligrams-Grams |

Synonyme |

(3S)-1-[2-(3-Ethenyl-4-hydroxyphenyl)ethyl]-α,α-diphenyl-3-pyrrolidineacetamide; UK-201705 |

Herkunft des Produkts |

United States |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2-[[5-Bromo-4-(1-cyclopropylnaphthalen-2-yl)-1,2,4-triazol-3-yl]sulfanyl]acetic acid](/img/structure/B601855.png)